4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
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Overview
Description
4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that features a benzamide core linked to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share a similar pyridazine ring structure and have been studied for their wide range of pharmacological activities.
Benzamide derivatives: These compounds share a similar benzamide core and are known for their applications in medicinal chemistry.
Uniqueness
4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is unique due to its specific combination of a benzamide core and a pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-butoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-4-16-29-21-11-9-20(10-12-21)24(28)25-15-17-30-23-14-13-22(26-27-23)19-7-5-18(2)6-8-19/h5-14H,3-4,15-17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONDQINNMZRYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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